N-(4-chlorophenyl)-2-(morpholin-4-yl)pteridin-4-amine
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Overview
Description
N-(4-chlorophenyl)-2-(morpholin-4-yl)pteridin-4-amine is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This compound is characterized by the presence of a 4-chlorophenyl group and a morpholine ring attached to the pteridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(morpholin-4-yl)pteridin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pteridine core: This step involves the condensation of appropriate pyrimidine and pyrazine derivatives under controlled conditions.
Introduction of the 4-chlorophenyl group: This is achieved through a substitution reaction where a chlorinated aromatic compound is reacted with the pteridine core.
Attachment of the morpholine ring: The final step involves the nucleophilic substitution of a suitable leaving group on the pteridine core with morpholine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(morpholin-4-yl)pteridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pteridine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group or the pteridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine N-oxides, while reduction can produce dihydropteridine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound has been investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where pteridine derivatives play a role.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(morpholin-4-yl)pteridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins where the compound can bind and modulate their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(piperidin-4-yl)pteridin-4-amine: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(4-chlorophenyl)-2-(morpholin-4-yl)pyrimidin-4-amine: Similar structure but with a pyrimidine core instead of a pteridine core.
Uniqueness
N-(4-chlorophenyl)-2-(morpholin-4-yl)pteridin-4-amine is unique due to the combination of the 4-chlorophenyl group and the morpholine ring attached to the pteridine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-morpholin-4-ylpteridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O/c17-11-1-3-12(4-2-11)20-15-13-14(19-6-5-18-13)21-16(22-15)23-7-9-24-10-8-23/h1-6H,7-10H2,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZDXGIRBYVNFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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